N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide, also known as BMS-986177, is a novel small molecule inhibitor developed by Bristol-Myers Squibb for the treatment of various diseases. BMS-986177 is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in the regulation of insulin signaling and glucose homeostasis. The purpose of
作用机制
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide works by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. By inhibiting PTP1B, N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer. N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has also been shown to reduce body weight and adiposity in obese mice.
实验室实验的优点和局限性
One advantage of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide is its selectivity for PTP1B, which reduces the risk of off-target effects. However, one limitation of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the development of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide. One direction is the optimization of the synthesis method to improve the yield and scalability of the process. Another direction is the evaluation of the safety and efficacy of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide in clinical trials for the treatment of type 2 diabetes and other diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide and to identify potential combination therapies with other anticancer agents.
合成方法
The synthesis of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide involves a multi-step process starting from commercially available materials. The first step is the preparation of 2-(butyrylamino)phenyl)cyclohexanecarboxylic acid, which is then converted to the corresponding acid chloride by treatment with thionyl chloride. The acid chloride is then reacted with an amine to form the corresponding amide. The final step involves the reduction of the nitro group to an amine using palladium on carbon as a catalyst.
科学研究应用
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as type 2 diabetes, obesity, and cancer. In preclinical studies, N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer.
属性
IUPAC Name |
N-[2-(butanoylamino)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-8-16(20)18-14-11-6-7-12-15(14)19-17(21)13-9-4-3-5-10-13/h6-7,11-13H,2-5,8-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUFGDRMVWBNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。